MFCD03618960
Description
MFCD03618960 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include a calculated Log Po/w (XLOGP3) of 2.15, moderate water solubility (0.24 mg/mL), and high gastrointestinal (GI) absorption. The compound’s synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water medium at 75°C for 1.33 hours, yielding a product with a synthetic accessibility score of 2.07 (moderate complexity) .
Properties
IUPAC Name |
methyl 5-amino-1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-22-15(21)9-6-19-20(12(9)16)13-11-8-4-2-3-5-10(8)23-14(11)18-7-17-13/h6-7H,2-5,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCIKBBZLDCTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03618960 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Producing the compound in large batches.
Continuous Processing: A more efficient method where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
MFCD03618960 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Certain reactions may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
MFCD03618960 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of MFCD03618960 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Comparison
MFCD03618960 is structurally analogous to halogenated phenylboronic acids. Two closely related compounds are:
(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)
(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71) .
Key Structural Differences :
- This compound : Contains a single bromine (Br) and chlorine (Cl) substituent on the phenyl ring.
- (3-Bromo-5-chlorophenyl)boronic acid : Br and Cl substituents at the 3rd and 5th positions, respectively.
- (6-Bromo-2,3-dichlorophenyl)boronic acid : Br at position 6 and Cl at positions 2 and 3.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters:
Key Findings :
- Solubility : CAS 1761-61-1 (a brominated benzoic acid derivative) exhibits higher solubility (0.687 mg/mL ) due to its carboxylic acid group, enhancing hydrophilicity .
- Log Po/w: this compound’s lower lipophilicity (vs. (3-Bromo-5-chlorophenyl)boronic acid) may reduce nonspecific binding in biological systems .
Functional and Application-Based Comparison
- This compound: Primarily used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates.
- (3-Bromo-5-chlorophenyl)boronic acid : Similar catalytic applications but with higher lipophilicity, favoring membrane penetration in hydrophobic environments .
- CAS 1761-61-1 : Employed in organic synthesis (e.g., benzimidazole derivatives) via green chemistry methods using A-FGO catalysts, emphasizing sustainability .
Research Findings and Performance Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
